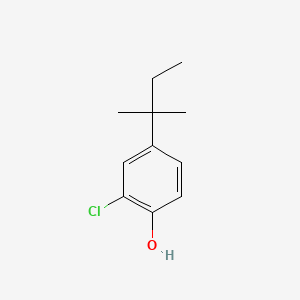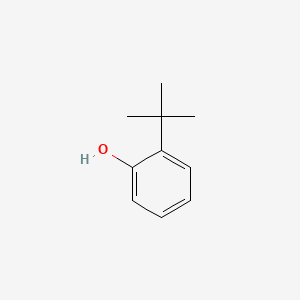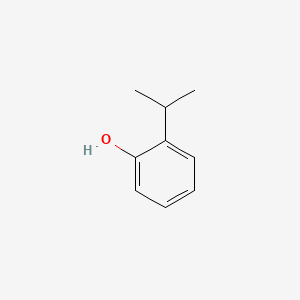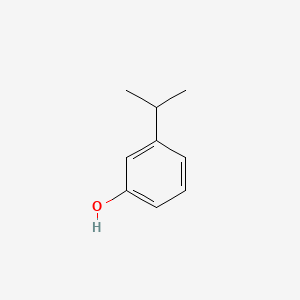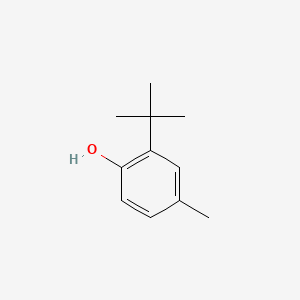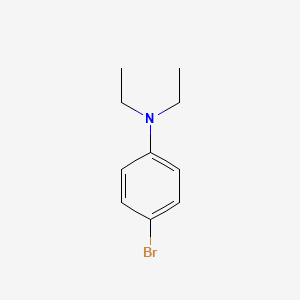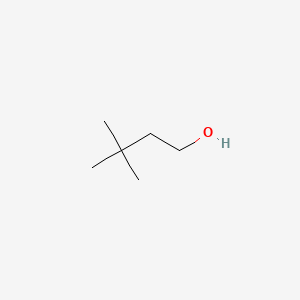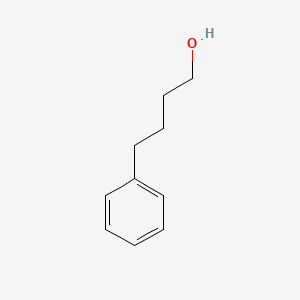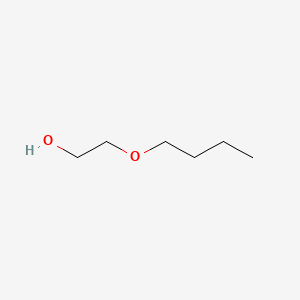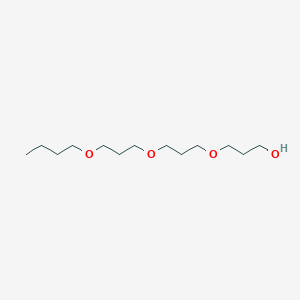
Tri(Propylene Glycol) Butyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(Propylene Glycol) Butyl Ether is a chemical compound with the molecular formula C13H28O4 and a molecular weight of 248.36 g/mol . It is also known by other names such as Tripropylene Glycol n-Butyl Ether and Tripropylene Glycol Monobutyl Ether . This compound is a colorless to yellow liquid with a mild odor and is commonly used as a solvent in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tri(Propylene Glycol) Butyl Ether can be synthesized through a multi-step process:
Reaction of 1,3-Butanediol with Propionic Anhydride: This step produces Propylene Glycol Butyrate.
Reaction of Propylene Glycol Butyrate with Hydrogen Chloride: This step results in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the reaction of propylene oxide with butanol in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Tri(Propylene Glycol) Butyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes and carboxylic acids.
Reduction: This reaction can produce alcohols.
Substitution: This reaction can result in the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromic acid .
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride .
Substitution: Common reagents include alkyl halides and acid chlorides .
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
Tri(Propylene Glycol) Butyl Ether has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tri(Propylene Glycol) Butyl Ether involves its ability to act as a solvent, facilitating the dissolution of various substances . It interacts with molecular targets such as lipids and proteins , enhancing the solubility and stability of compounds . The pathways involved include hydrophobic interactions and hydrogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
- Di(Propylene Glycol) Butyl Ether
- Mono(Propylene Glycol) Butyl Ether
- Triethylene Glycol Monobutyl Ether
Uniqueness
Tri(Propylene Glycol) Butyl Ether is unique due to its higher molecular weight and longer chain length , which provide it with enhanced solvency and lower volatility compared to similar compounds . This makes it particularly useful in applications requiring high boiling points and low evaporation rates .
Propiedades
IUPAC Name |
3-[3-(3-butoxypropoxy)propoxy]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4/c1-2-3-8-15-10-5-12-17-13-6-11-16-9-4-7-14/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSDFXGXUGCLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCOCCCOCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
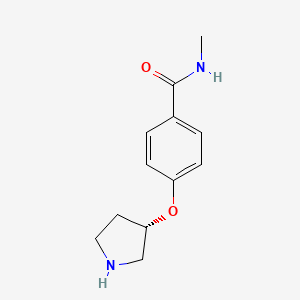
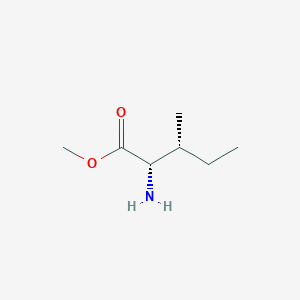
![4-[(2,4-dichlorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B7770296.png)

